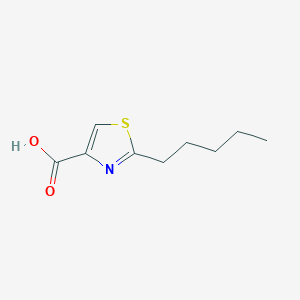

2-Pentylthiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pentyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-7(6-13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIMKREDSFNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pentylthiazole 4 Carboxylic Acid and Cognate Analogs

Established Synthetic Routes to Thiazole-4-carboxylic Acid Scaffolds

The formation of the thiazole-4-carboxylic acid core is a critical step in the synthesis of the target compound. Several classical and contemporary methods are employed for this purpose.

Cyclocondensation Reactions: Principles and Applications (e.g., Hantzsch Thiazole (B1198619) Synthesis)

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. chemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The versatility of this method allows for the synthesis of a wide array of thiazole derivatives with various substituents at the 2, 4, and 5-positions. encyclopedia.pub The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comencyclopedia.pub

For the synthesis of thiazole-4-carboxylic acid derivatives, a key starting material is an α-halocarbonyl compound bearing a carboxylic acid or ester group. For instance, the reaction of ethyl bromopyruvate with a thioamide can yield the corresponding ethyl thiazole-4-carboxylate, which can then be hydrolyzed to the carboxylic acid. uq.edu.au A specific example is the synthesis of 2-phenylthiazole-4-carboxylic acid methyl ester from methyl bromopyruvate and thiobenzamide. chemicalbook.com

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Hantzsch synthesis, including one-pot, multi-component procedures and the use of reusable catalysts. mdpi.comacgpubs.org These modern approaches often lead to higher yields, shorter reaction times, and simpler workup procedures. acgpubs.org

Interactive Table: Hantzsch Thiazole Synthesis Examples

| α-Halocarbonyl Compound | Thioamide/Thiourea | Product | Reference |

| Ethyl bromopyruvate | Thiourea | 2-Aminothiazole-4-carboxylic acid ethyl ester | google.com |

| Methyl bromopyruvate | Thiobenzamide | 2-Phenylthiazole-4-carboxylic acid methyl ester | chemicalbook.com |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Chloroacetaldehyde | Thioformamide | Thiazole | pharmaguideline.com |

Utilization of Amino Acid Precursors in Thiazolidine-4-carboxylic Acid Synthesis (e.g., L-Cysteine)

The use of amino acids, particularly L-cysteine, provides a powerful and stereoselective route to thiazolidine-4-carboxylic acids, which can be precursors to thiazole-4-carboxylic acids. novapublishers.com The reaction of L-cysteine with aldehydes or ketones yields thiazolidine-4-carboxylic acids. researchgate.netmdpi.com This cyclization reaction takes advantage of the nucleophilic thiol group and the amino group of cysteine. novapublishers.com

A key advantage of using L-cysteine is the retention of the chiral center at the 4-position of the thiazolidine (B150603) ring. novapublishers.com The reaction of L-cysteine with an aldehyde typically results in a mixture of diastereomers at the newly formed chiral center at the 2-position. novapublishers.com For example, the reaction of L-cysteine with various aldehydes can produce a series of (2RS,4R)-2-substituted-thiazolidine-4-carboxylic acids. mdpi.com These thiazolidine derivatives can then be oxidized to the corresponding thiazole-4-carboxylic acids. A patented method describes the preparation of thiazole-4-carboxylic acid starting from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to form methyl thiazolidine-4-carboxylate, followed by oxidation with MnO2 and subsequent hydrolysis. google.com

Multi-Component Reactions for Diverse Thiazole-4-carboxylic Acid Derivatives

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including thiazole derivatives, in a single step. researchgate.net These reactions offer significant advantages in terms of atom economy, reduced waste, and simplified procedures. researchgate.net

Several MCRs have been developed for the synthesis of thiazoles. researchgate.neteurekaselect.com For instance, a one-pot condensation of an α-haloketone, a thiosemicarbazide, and a carbonyl compound can lead to the formation of substituted thiazoles. acgpubs.org Another example involves the reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net The development of MCRs for the direct synthesis of thiazole-4-carboxylic acid derivatives is an active area of research, offering a rapid route to a diverse range of analogs. An automated continuous flow process has been developed for a sequential heterocycle formation/multicomponent reaction to produce 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, which involves a Hantzsch thiazole synthesis as one of the steps. nih.gov

Strategies for Introducing Alkyl Substituents at the 2-Position

Introducing an alkyl group, such as a pentyl group, at the 2-position of the thiazole ring is a crucial step in the synthesis of 2-pentylthiazole-4-carboxylic acid. This can be achieved through several strategies.

One common approach is to start with a thioamide that already contains the desired alkyl chain. For the synthesis of this compound, one could envision using hexanethioamide (B1339959) in a Hantzsch reaction with an appropriate α-halocarbonyl compound containing the 4-carboxy group.

Alternatively, functionalization of a pre-formed thiazole ring can be employed. While electrophilic substitution on the thiazole ring typically occurs at the 5-position, the 2-position is susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com Deprotonation at the C2-position using strong bases like organolithium compounds can generate a nucleophilic center that can react with alkyl halides. pharmaguideline.com Another modern approach is the direct C-2 acylation of thiazoles with aldehydes via a metal-free oxidative cross-coupling, which could potentially be followed by reduction to the alkyl group. thieme-connect.com

Functional Group Interconversions and Esterification/Hydrolysis Reactions of the Carboxylic Acid

The carboxylic acid group at the 4-position of the thiazole ring is a versatile handle for further chemical modifications. Standard functional group interconversions can be readily applied.

Esterification of the thiazole-4-carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions. For example, 2-chloro-thiazole-4-carboxylic acid can be esterified with ethanol (B145695) in the presence of an acid catalyst. Conversely, hydrolysis of a thiazole-4-carboxylic acid ester to the corresponding carboxylic acid is typically performed using a base, such as sodium hydroxide, in a mixed solvent system.

The carboxylic acid can also be converted to other functional groups. For instance, it can be activated with coupling reagents like carbodiimides to form amides upon reaction with amines.

Interactive Table: Functional Group Interconversions

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-thiazole-4-carboxylic acid | Ethanol, Acid catalyst | 5-Amino-2-chloro-thiazole-4-carboxylic acid ethyl ester | |

| Methyl thiazole-4-carboxylate | Sodium hydroxide, THF/MeOH/H₂O | Thiazole-4-carboxylic acid | |

| Thiazole-4-carboxylic acid | EDCl, HOBt, Amine | Thiazole-4-carboxamide |

Control of Stereochemistry in Thiazolidine-4-carboxylic Acid Synthesis

When L-cysteine is used as a starting material for the synthesis of thiazolidine-4-carboxylic acids, a new chiral center is created at the 2-position. novapublishers.com The condensation of L-cysteine with an aldehyde typically leads to a mixture of (2R,4R) and (2S,4R) diastereomers. novapublishers.com

Controlling the stereoselectivity of this reaction is an important aspect of the synthesis. The diastereomeric ratio can be influenced by the reaction conditions, such as the solvent and the base used. tandfonline.com For instance, studies have investigated the impact of substituents on the aromatic aldehyde on the diastereomeric excess. tandfonline.comtandfonline.com Furthermore, subsequent reactions, such as N-acetylation, can proceed with selective inversion at the C2 position, allowing for the isolation of a single diastereomer. jst.go.jp The mechanism for this stereoselectivity is often proposed to proceed through a ring-opening to an imine intermediate. tandfonline.com

Chemical Modifications and Derivatization of 2 Pentylthiazole 4 Carboxylic Acid Scaffolds

Derivatization at the 4-Carboxylic Acid Position: Amide, Ester, and Hydrazide Linkages

The carboxylic acid moiety at the 4-position of the 2-pentylthiazole (B12679329) scaffold is a primary site for chemical modification, readily undergoing conversion into a variety of functional derivatives, including amides, esters, and hydrazides. These transformations are fundamental in synthetic chemistry for altering the molecule's physicochemical properties and for constructing more complex molecular architectures.

Amide Bond Formation: The synthesis of amide derivatives from the parent carboxylic acid is a common and well-established strategy. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A standard method involves the use of coupling reagents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt). nih.gov For instance, research on analogous 2-arylthiazole-4-carboxylic acids has demonstrated the successful synthesis of a wide array of N-phenylcarboxamide derivatives by reacting the thiazole (B1198619) carboxylic acid with various anilines. nih.gov This methodology is directly applicable to 2-pentylthiazole-4-carboxylic acid, allowing for the introduction of diverse substituents via the amine component. The resulting amide bond is generally stable and its formation is crucial for building larger molecules, including potential peptide or protein conjugates. uomustansiriyah.edu.iq

Esterification: Ester derivatives are another significant class of compounds accessible from this compound. These are typically synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by reacting an activated form of the acid with an alcohol. Esterification can also be achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an alcohol. Studies on related heterocyclic carboxylic acids, such as tropane-2β-carboxylic acid derivatives, have shown that the formation of various esters (e.g., phenyl, isopropyl) can significantly influence the molecule's properties. nih.gov In the context of 2-aminothiazole-4-carboxylate derivatives, the methyl ester is a common starting point, which can be subsequently hydrolyzed to the free carboxylic acid. plos.org

Hydrazide and Hydrazone Formation: The carboxylic acid can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net These hydrazides are stable intermediates and serve as valuable synthons for creating more complex derivatives, particularly hydrazones. mdpi.com The hydrazide–hydrazone moiety (–C(=O)NHN=CH–) is a significant pharmacophore found in various bioactive compounds. mdpi.com The synthesis involves a condensation reaction between the hydrazide and an appropriate aldehyde or ketone. mdpi.com Research on 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has shown that a library of hydrazone derivatives can be efficiently produced by reacting the hydrazide with a panel of substituted aldehydes. mdpi.com This approach provides a pathway to a diverse set of molecules derived from the this compound scaffold.

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

| Amide | Carboxylic acid activation and coupling with an amine. | EDC, HOBt, Amine | nih.gov |

| Ester | Fischer esterification or reaction of an activated acid with an alcohol. | Alcohol, Acid catalyst | nih.gov |

| Hydrazide | Reaction of the carboxylic acid or its ester with hydrazine hydrate. | Hydrazine Hydrate | researchgate.net |

| Hydrazone | Condensation of a hydrazide with an aldehyde or ketone. | Hydrazide, Aldehyde/Ketone | mdpi.com |

Substituent Variation and Functionalization of the Thiazole/Thiazolidine (B150603) Ring System

Modification of the thiazole ring often involves multi-step synthetic sequences starting from precursors rather than direct substitution on a pre-formed this compound. However, the introduction of substituents at the C-5 position is a known strategy. For example, in the synthesis of 2-aminothiazole-4-carboxylate derivatives, various groups (e.g., methyl, phenyl, benzyl) have been introduced at the 5-position. plos.org

The corresponding saturated ring system, thiazolidine, offers different chemical possibilities. Thiazolidines are typically synthesized by the condensation of a β-aminothiol with an aldehyde or ketone. wikipedia.orgdiva-portal.org For example, L-cysteine readily reacts with aldehydes to form thiazolidine-4-carboxylic acid derivatives. nih.govrsc.org It is conceivable to reduce the thiazole ring of this compound to a thiazolidine, although this would significantly alter the electronic nature of the core structure from aromatic to a saturated heterocycle. Conversely, thiazolidine scaffolds can be oxidized to form thiazoles. Research on 2-arylthiazolidine-4-carboxylic acid amides has demonstrated that the thiazolidine ring can be modified to a thiazole as part of a lead optimization strategy. nih.gov This interconversion between thiazole and thiazolidine states represents a key strategy for structural diversification.

| Ring System | Key Features | Common Modifications | Reference |

| Thiazole | Aromatic, stable five-membered ring containing sulfur and nitrogen. | Substitution at C-5 position. | plos.organalis.com.my |

| Thiazolidine | Saturated five-membered ring, sulfur analog of oxazolidine. | Synthesis from β-aminothiols and carbonyls; can be oxidized to a thiazole. | wikipedia.orgnih.gov |

Side Chain Elaboration and Homologation at the 2-Position

The pentyl side chain at the 2-position of the thiazole ring is another site for chemical modification, including elongation (homologation) or the introduction of further functionality. A powerful and widely utilized method for one-carbon homologation at the 2-position of thiazoles is the "Thiazole-Aldehyde Synthesis," developed by Dondoni and coworkers. orgsyn.orgsci-hub.ru

This synthetic strategy employs 2-(trimethylsilyl)thiazole (B1297445) (2-TST) as a formyl anion equivalent. sci-hub.ruorgsyn.org The general process involves three key stages:

Coupling: 2-TST reacts with an aldehyde to form a thiazol-2-yl-methanol derivative. This reaction proceeds with high diastereoselectivity when a chiral aldehyde is used. sci-hub.ruorgsyn.org

Elaboration: The newly introduced hydroxyl group or the existing side chain can be further modified if desired.

Unmasking: The thiazole ring is cleaved in a three-step, one-pot procedure to reveal a formyl group (an aldehyde). orgsyn.org

This iterative process allows for the stepwise elongation of a carbon chain. While this method is typically used to build up complex molecules from simpler thiazole precursors, the principles can be applied to strategies involving the modification of the 2-pentyl chain. For instance, a synthetic route could be devised where a shorter alkyl chain is first installed and then elaborated using this homologation chemistry to achieve the desired pentyl group or a more complex variant. This methodology has been successfully applied to the synthesis of higher-order sugars and other complex natural products. sci-hub.ruresearchgate.net

Conjugation Chemistry for Advanced Research Applications (e.g., Probe Development)

The functional handles on the this compound scaffold, particularly the carboxylic acid group, make it a suitable candidate for conjugation to other molecules for various research applications, such as the development of chemical probes.

The carboxylic acid can be activated and coupled to an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a larger biomolecule like a peptide or protein. This covalent attachment allows the thiazole derivative to be used as a probe to study biological systems. For example, quinoline-4-carboxylic acid derivatives have been developed as ligands for targeted drug delivery by conjugating them to moieties that bind to specific cell surface receptors. publichealthtoxicology.com

Furthermore, the thiazole moiety itself can be part of a larger chromophore or fluorophore system. Fluorescent probes are often designed based on a donor-π-acceptor (D-π-A) architecture, and heterocyclic rings like thiazole can serve as key components in such systems. mdpi.com By strategically modifying the substituents on the this compound core, it may be possible to tune its photophysical properties for applications in fluorescence sensing. The development of probes based on anthracene-thiazole Schiff bases for the selective detection of specific analytes highlights the utility of the thiazole ring in probe design. researchgate.net

Thiazolidine formation itself is also utilized as a bioorthogonal reaction for conjugation. The reaction between a 1,2-aminothiol (such as an N-terminal cysteine on a protein) and an aldehyde proceeds efficiently at physiological pH to form a stable thiazolidine linkage. diva-portal.org A synthetic strategy could involve converting the carboxylic acid of the title compound to an aldehyde, which could then be used to conjugate the molecule to a cysteine-containing biomolecule.

| Application | Conjugation Strategy | Functional Handle Used | Reference |

| Targeted Delivery | Amide coupling to a targeting ligand. | 4-Carboxylic Acid | publichealthtoxicology.com |

| Fluorescent Probes | Incorporation into a D-π-A fluorophore system. | Thiazole ring / Carboxylic acid | mdpi.comresearchgate.net |

| Bioconjugation | Thiazolidine formation with a 1,2-aminothiol. | Aldehyde (derived from the 4-carboxylic acid) | diva-portal.org |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key signals corresponding to the different hydrogen environments in the molecule. The pentyl group would exhibit a series of signals in the upfield region (typically 0.8-3.0 ppm), including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The proton on the thiazole (B1198619) ring is anticipated to appear as a singlet in the aromatic region (around 8.0-8.5 ppm). The acidic proton of the carboxylic acid group would likely be observed as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which would disappear upon D₂O exchange. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data. The pentyl chain carbons would resonate in the aliphatic region (around 14-35 ppm). The thiazole ring carbons would appear at distinct chemical shifts, with the carbon atom between the nitrogen and sulfur atoms and the carbon bearing the carboxylic acid group being significantly deshielded. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm. spectrabase.com

Infrared (IR) Spectroscopy:

The IR spectrum of 2-Pentylthiazole-4-carboxylic acid would display characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-H stretching vibrations of the pentyl group would be observed around 2850-2960 cm⁻¹. The thiazole ring itself would contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N and C-S stretching, as well as ring vibrations. libretexts.orgwpmucdn.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The pentyl chain could undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). The stable thiazole ring would likely remain intact in many fragmentation pathways.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Pentyl group signals (0.8-3.0 ppm), Thiazole-H (singlet, ~8.0-8.5 ppm), COOH (broad singlet, >10 ppm) |

| ¹³C NMR | Pentyl carbons (14-35 ppm), Thiazole carbons (deshielded), Carbonyl carbon (160-180 ppm) |

| IR (cm⁻¹) | O-H stretch (2500-3300, broad), C=O stretch (1700-1725), C-H stretch (2850-2960), Thiazole ring vibrations (<1600) |

| MS | Molecular ion peak, fragments corresponding to loss of -OH, -COOH, and fragmentation of the pentyl chain |

Chromatographic Profiling and Separation Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely used technique for the analysis of thiazole-4-carboxylic acids. A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with a controlled pH to ensure the carboxylic acid is in a non-ionized form) and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. The retention time of this compound would be influenced by the specific mobile phase composition, flow rate, and column temperature. For quantitative analysis, the method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. lmaleidykla.lt For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. lmaleidykla.lt Common derivatization agents include silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which convert the acidic proton of the carboxylic acid into a less polar trimethylsilyl (B98337) group. lmaleidykla.ltlmaleidykla.lt The resulting derivative can then be analyzed on a nonpolar or medium-polarity capillary column. GC coupled with mass spectrometry (GC-MS) is particularly useful for providing both retention time and mass spectral data for definitive identification. nih.govmdpi.com

Diode-Array UV-Vis Detection (DAD):

A Diode-Array Detector (DAD), also known as a Photo-Diode Array (PDA) detector, is a common and powerful detector for HPLC. japsonline.com It acquires the entire UV-Vis spectrum of the eluting compounds, providing three-dimensional data (absorbance vs. time vs. wavelength). This allows for the determination of the optimal detection wavelength for this compound, which is expected to have a UV absorbance maximum due to the conjugated thiazole ring system. DAD can also be used to assess peak purity by comparing spectra across a single chromatographic peak.

Fluorescence Detection:

While the intrinsic fluorescence of this compound is not well-documented, many thiazole derivatives exhibit fluorescence or can be derivatized with a fluorescent tag. psu.edumdpi.com If the compound is fluorescent, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV-Vis detection. psu.edu The method would involve exciting the sample at its excitation maximum and measuring the emission at its emission maximum. For non-fluorescent carboxylic acids, pre-column or post-column derivatization with a fluorescent reagent can be employed to enhance detection. psu.edu

X-ray Crystallography for Definitive Solid-State Structural Determination

While the crystal structure of this compound itself has not been reported, the crystal structure of the closely related compound, 2-amino-5-pentylthiazole-4-carboxylic acid , complexed with a metallo-beta-lactamase has been determined by X-ray diffraction. This provides invaluable insight into the likely solid-state conformation and intermolecular interactions of the title compound.

Table 2: Crystallographic Data for a Closely Related Compound

| Compound | PDB Entry | Resolution (Å) | Method |

| 2-amino-5-pentylthiazole-4-carboxylic acid (in complex) | 8HXU | 1.95 | X-ray Diffraction |

Source: RCSB Protein Data Bank researchgate.net

Diastereomeric Purity Assessment and Enantiomeric Excess Determination

This compound is an achiral molecule and therefore does not exist as enantiomers or diastereomers. However, the analytical techniques for assessing stereochemical purity are highly relevant for chiral derivatives of thiazole-4-carboxylic acid, which are common in medicinal chemistry.

The introduction of a chiral center, for example, by substitution on the pentyl chain or by using a chiral building block in the synthesis, would result in enantiomers. The separation and quantification of these enantiomers are crucial as they often exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most common method for separating enantiomers. researchgate.netbohrium.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The choice of the CSP and the mobile phase composition are critical for achieving successful enantioseparation. bohrium.comnih.gov For thiazole derivatives, both normal-phase and reversed-phase chiral HPLC methods have been successfully developed. researchgate.net

The enantiomeric excess (ee) of a chiral sample can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For molecules with multiple chiral centers, which can exist as diastereomers, standard reverse-phase HPLC can often be used for their separation and purity assessment, as diastereomers have different physical properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating 2-Position Substituent Variations with Biological Activity Profiles

The substituent at the 2-position of the thiazole (B1198619) ring plays a pivotal role in modulating the biological activity of thiazole-4-carboxylic acid derivatives. SAR studies have demonstrated that variations in the nature of this substituent can significantly impact the compound's potency and target specificity. For instance, in the context of metallo-β-lactamase inhibitors, replacing the 2-phenyl group with other moieties has been shown to alter inhibitory activity. researchgate.net

The length, branching, and polarity of the alkyl or aryl group at the 2-position can influence how the molecule fits into the binding pocket of a biological target. For 2-Pentylthiazole-4-carboxylic acid, the five-carbon alkyl chain contributes to the lipophilicity of the molecule, which can be a critical factor for its interaction with hydrophobic pockets within enzymes or receptors. Studies on related 2-arylthiazolidine-4-carboxylic acid amides have shown that the nature of the substituent on the aryl ring at the 2-position is a key determinant of their antiproliferative activity against various cancer cell lines. nih.govnih.gov

The following table summarizes the impact of 2-position substituents on the biological activity of related thiazole derivatives, providing insights into the potential activity profile of this compound.

| 2-Position Substituent | Observed Biological Activity Trend | Reference Compound Class |

| Phenyl | Baseline activity | 2-Aryl-4,5-dihydrothiazole-4-carboxylic acids researchgate.net |

| Substituted Phenyl | Activity dependent on substituent nature and position | 2-Aryl-4,5-dihydrothiazole-4-carboxylic acids researchgate.net |

| Alkyl Chains | Influences lipophilicity and binding pocket interactions | General thiazole derivatives |

| Amide Groups | Potent antiproliferative activity | 2-Arylthiazolidine-4-carboxylic acid amides nih.govnih.gov |

Significance of the 4-Carboxylic Acid Moiety in Molecular Recognition and Target Binding

The 4-carboxylic acid group is a crucial pharmacophore for many thiazole-based compounds, playing a significant role in molecular recognition and binding to biological targets. This acidic moiety can participate in key ionic interactions and hydrogen bonds within the active site of enzymes. For example, in the inhibition of metallo-β-lactamases, the carboxylate group is proposed to interact with essential zinc ions in the active site. researchgate.net Similarly, in the context of Mycobacterium tuberculosis mtFabH inhibitors, the carboxyl group of the thiazole ring forms hydrogen bonds with critical amino acid residues, such as the NH of Cys112. plos.org

Stereochemical Dependence of Biological Potency and Selectivity

Stereochemistry is a critical determinant of the biological activity of chiral compounds, and this holds true for derivatives of this compound, particularly when the thiazole ring is reduced to a thiazolidine (B150603). The spatial arrangement of substituents around a stereocenter dictates the molecule's three-dimensional shape, which in turn affects its ability to fit into the chiral binding site of a biological target.

Studies on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides have highlighted the importance of stereochemistry in their antiproliferative activity. nih.govnih.gov The specific configuration at the C2 and C4 positions of the thiazolidine ring influences the orientation of the crucial aryl and carboxylamide groups, thereby affecting their interactions with the target protein. Even subtle changes in stereochemistry can lead to significant differences in potency and selectivity. The absolute stereostructure of thiazolidine derivatives, which can be determined by single crystal X-ray spectroscopy, is often correlated with their biological activity. novapublishers.com Research on (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives has also shown that the stereoconfiguration is a key factor for their antifungal activities. mdpi.com

Computational Approaches to SAR/QSAR Model Development

Computational methods are invaluable tools in modern drug discovery for developing SAR and QSAR models. These models help in understanding the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective molecules.

Application of Quantum Chemical Descriptors in Activity Prediction

Quantum chemical descriptors provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and various calculated charges are frequently employed in QSAR studies of thiazole derivatives. researchgate.netnih.govimist.maajchem-b.comderpharmachemica.com

For instance, the LUMO energy (ELUMO) has been identified as a significant descriptor in QSAR models for predicting the activity of thiazole derivatives against certain enzymes. researchgate.netimist.ma These descriptors, often calculated using methods like Density Functional Theory (DFT), help in quantifying the electronic aspects of ligand-receptor interactions. nih.govderpharmachemica.com The use of these descriptors allows for the development of predictive models that can estimate the biological activity of novel thiazole derivatives, including analogs of this compound, before their synthesis.

The following table showcases common quantum chemical descriptors and their relevance in QSAR studies of thiazole derivatives.

| Quantum Chemical Descriptor | Description | Relevance in QSAR Models |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; often correlated with activity. researchgate.netimist.ma |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions with the target. derpharmachemica.com |

| Electrostatic Potential | Represents the net electrostatic effect of the molecule. | Crucial for understanding interactions with charged or polar residues in the binding site. |

Statistical Validation of Predictive Models for Thiazole-4-carboxylic Acid Derivatives

The development of a robust and predictive QSAR model is contingent upon rigorous statistical validation. Various statistical methods are employed to assess the quality and predictive power of the generated models. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). researchgate.netnih.govimist.maderpharmachemica.comlaccei.org

The performance of these models is evaluated using several statistical parameters. The coefficient of determination (R²) indicates the proportion of variance in the biological activity that is predictable from the descriptors. researchgate.netlaccei.org However, a high R² value alone is not sufficient to guarantee a model's predictive ability. d-nb.info Therefore, internal and external validation techniques are crucial.

Internal validation methods, such as leave-one-out cross-validation (resulting in a Q² or R²cv value), assess the model's robustness. researchgate.netimist.ma External validation, where the model is used to predict the activity of a separate set of compounds (the test set), provides a true measure of its predictive power (R²test). researchgate.netnih.govimist.ma A good QSAR model should have high values for R², Q², and R²test, indicating its reliability for predicting the activity of new compounds. laccei.orgd-nb.info

The table below presents key statistical parameters used for the validation of QSAR models for thiazole derivatives.

| Statistical Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variables. | > 0.6 laccei.orgd-nb.info |

| Q² or R²cv (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 or 0.6 laccei.org |

| R²test (External Validation R²) | A measure of the model's predictive ability for an external test set. | > 0.5 laccei.org |

| MSE (Mean Squared Error) | The average of the squares of the errors. | Lower values indicate a better fit. researchgate.netimist.ma |

Mechanistic Investigations of Biological Interactions: in Vitro and Preclinical Models

Cellular and Subcellular Responses in Preclinical Model Systems

Neuroprotective Mechanisms against Oxidative Stress and Neuroinflammation in Neuronal Models

Thiazolidine (B150603) derivatives have been shown to possess significant antioxidant and anti-inflammatory properties. researchgate.net Oxidative stress, characterized by an excess of reactive oxygen species (ROS), can lead to neuronal damage and cell death. researchgate.net Thiazolidine-4-carboxylic acid derivatives may counteract this by enhancing the endogenous antioxidant defense systems. nih.gov For instance, some derivatives have been found to increase the levels of non-protein sulfhydryls in the liver, which play a crucial role in detoxification and antioxidant defense. jifro.ir

Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. researchgate.net It involves the activation of brain immune cells, such as microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other inflammatory mediators. researchgate.net Studies on thiazolidine-4-carboxylic acid derivatives suggest that they can suppress neuroinflammation by inhibiting key inflammatory pathways. researchgate.netnih.gov For example, in models of ethanol-induced neurodegeneration, these compounds have been shown to reduce the levels of pro-inflammatory markers like tumor necrosis factor-alpha (TNF-α), nuclear factor-κB (NF-κB), and cyclooxygenase-2 (COX-2). nih.gov The proposed mechanism involves the downregulation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling cascade, which ultimately protects neurons from inflammatory damage. researchgate.net

It is important to note that while these findings for related compounds are promising, dedicated studies are required to determine if 2-Pentylthiazole-4-carboxylic acid exhibits similar neuroprotective properties.

Antiproliferative Activity and Cell Cycle Perturbation in Cancer Cell Lines

The antiproliferative potential of thiazole (B1198619) and thiazolidine derivatives has been a subject of considerable research. While specific data for this compound is not available, numerous studies on related compounds, such as 2-arylthiazolidine-4-carboxylic acid amides and 2-phenylthiazole-4-carboxamides, have demonstrated significant cytotoxic effects against various cancer cell lines. plos.orgscielo.brresearchgate.net

These compounds have been shown to inhibit the growth of a wide range of cancer cells, including those of the breast, colon, prostate, and melanoma. scielo.brresearchgate.net The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. For instance, some 2-arylthiazolidine-4-carboxylic acid amides have been observed to increase the percentage of cancer cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the antiproliferative activity of these compounds. For example, the nature of the substituent on the aryl ring at the 2-position of the thiazole or thiazolidine ring can significantly impact cytotoxicity. scielo.br In a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, it was found that a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent was beneficial for activity against HT-29 (colon cancer) and T47D (breast cancer) cells. scielo.br

The following table summarizes the antiproliferative activity of some representative thiazole derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxamide derivative (3-fluoro analog) | T47D (Breast) | <10 | scielo.br |

| Caco-2 (Colorectal) | <10 | scielo.br | |

| HT-29 (Colon) | <10 | scielo.br | |

| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid hexadecylamide | Leukemia (CCRF-CEM) | 0.124 (µM) | nih.gov |

| Non-Small Cell Lung Cancer (NCI-H522) | 3.81 (µM) | nih.gov |

These findings underscore the potential of the thiazole-4-carboxylic acid scaffold as a basis for the development of new anticancer agents. However, the specific antiproliferative activity and mechanism of action of this compound remain to be elucidated.

Antimicrobial Spectrum and Mode of Action (e.g., Antibacterial, Antifungal)

The thiazole ring is a core structural component in a number of clinically important antimicrobial agents, and various synthetic thiazole derivatives have been investigated for their antibacterial and antifungal properties. frontiersin.orgistanbul.edu.tr Although there is no specific data on the antimicrobial spectrum of this compound, research on related compounds provides a basis for understanding its potential in this area.

Thiazole derivatives have demonstrated activity against a range of pathogenic microorganisms. For example, some 2,4,5-trisubstituted thiazoles have shown inhibitory effects against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida albicans. frontiersin.org In some cases, the potency of these synthetic derivatives has been comparable to or even greater than that of established antibiotics like ampicillin. frontiersin.org

The mode of action of thiazole-based antimicrobials can vary. Some are known to interfere with DNA synthesis or other essential cellular processes in microorganisms. scielo.br For instance, certain aryl-thiazole derivatives have been shown to down-regulate genes involved in egg biosynthesis in Schistosoma mansoni. researchgate.net In bacteria, morphological changes such as cell membrane damage, cell elongation, and disappearance of the septum have been observed following treatment with novel thiadiazole derivatives, suggesting interference with cell wall integrity or cell division processes.

The following table presents the antimicrobial activity of selected thiazole derivatives.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted thiazole (Compound 12f) | Bacillus subtilis | 6.25 | frontiersin.org |

| Staphylococcus aureus | 25 | frontiersin.org | |

| Candida albicans | 25 | frontiersin.org | |

| 3-tert-butoxycarbonyl-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 (IC50) | nih.gov |

Further research is necessary to determine the specific antimicrobial spectrum and mode of action of this compound.

Ultrastructural and Morphological Alterations in Organismal Models (e.g., Zebrafish Testicular Tissue)

While no studies have specifically examined the ultrastructural and morphological effects of this compound, research on a related thiazolidinone derivative provides a detailed example of the potential impact of this class of compounds on organismal tissues. A study investigating the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish (Danio rerio) testicular tissue revealed significant degenerative changes at the ultrastructural level. plos.org

In this study, zebrafish were exposed to different concentrations of the thiazolidinone derivative for five days. plos.org Subsequent examination of the testicular tissue using transmission electron microscopy showed a range of pathological alterations in various cell types. plos.org

Key findings included:

Sertoli cells: Mitochondrial swelling, significant loss of cristae, and the formation of autophagic vacuoles were observed. plos.org

Spermatocytes: The perinuclear space was dilated, and there was evidence of mitochondrial degeneration and a dilated smooth endoplasmic reticulum. plos.org

Spermatids: A separation was noted between the genetic material and the nuclear membrane, with irregular condensation of the genetic material. Mitochondrial degeneration and dilatation of the smooth endoplasmic reticulum tubules were also detected. plos.org

Leydig cells: These cells exhibited dilatation of the perinuclear space, mitochondrial degeneration, and dilatation in the tubules of the smooth endoplasmic reticulum. plos.org

These findings suggest that this particular thiazolidinone derivative can induce degenerative effects on zebrafish testis, potentially leading to developmental delays in spermatogenic cells. plos.org It is crucial to emphasize that these results are for a related but structurally different compound. The specific effects of this compound on organismal morphology and ultrastructure would require direct investigation.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations: Electronic Structure and Reactivity Parameters (e.g., DFT, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov For thiazole (B1198619) derivatives, the distribution of these orbitals is influenced by the nature and position of substituents on the thiazole ring. nih.gov In 2-Pentylthiazole-4-carboxylic acid, the electron-donating pentyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C4 position would be expected to significantly influence the electron density distribution across the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Thiazole Derivative (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Docking Simulations: Prediction of Ligand-Target Binding Conformations and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.com This method is crucial in structure-based drug design for identifying potential drug candidates. For this compound, molecular docking simulations could be performed against a variety of biological targets known to be modulated by thiazole-containing compounds. Thiazole derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and various proteases. acs.orgnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be virtually placed into the active site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), with more negative values indicating a stronger interaction. mdpi.com

Studies on similar thiazole derivatives have shown that the thiazole ring can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the active site of target proteins. nih.govmdpi.com The carboxylic acid group of this compound is a key functional group that can form strong hydrogen bonds with polar residues, while the pentyl chain can engage in hydrophobic interactions within the binding pocket.

Table 2: Example Docking Scores of Thiazole Derivatives Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) |

|---|---|

| Thiazole Derivative A | -7.8 |

| Thiazole Derivative B | -8.2 |

| This compound (Hypothetical) | -8.5 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations: Analysis of Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of ligand-protein complexes over time. nih.gov Following a molecular docking study, MD simulations can be employed to refine the predicted binding pose of this compound and to assess the stability of its interaction with a target protein.

An MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the atomic motions over a specific period, typically nanoseconds. mdpi.com The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent conformation within the active site. nih.gov

Furthermore, MD simulations can reveal the key intermolecular interactions that contribute to the stability of the complex and provide insights into the flexibility of both the ligand and the protein upon binding. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are integral to modern drug discovery and can be applied to the study of this compound.

Ligand-Based Drug Design: This approach is utilized when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to bind to the target. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net For this compound, a QSAR model could be developed using a dataset of related thiazole derivatives with known activities to predict its potential biological activity. sigmaaldrich.com

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. nih.gov As discussed in the molecular docking section, this methodology involves designing ligands that can fit into and interact favorably with the active site of the target. mdpi.com The insights gained from docking and MD simulations of this compound can guide the rational design of new derivatives with improved binding affinity and selectivity.

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Activity

The biological activity of a drug candidate is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). In silico tools can be used to predict these properties for this compound, providing an early assessment of its drug-likeness. nih.govorientjchem.orgplos.orgchemaxon.com

Key parameters that can be predicted include:

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences membrane permeability and solubility. Various computational methods can be used to estimate LogP values.

Aqueous Solubility (LogS): This parameter is crucial for drug absorption and formulation.

pKa: The ionization state of a molecule at physiological pH is determined by its pKa value(s). The carboxylic acid group in this compound is acidic and will be largely ionized at physiological pH.

Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. nih.gov

Table 3: Predicted Physicochemical Properties for a Generic Thiazole-4-carboxylic Acid Derivative (Illustrative)

| Property | Predicted Value |

|---|---|

| Molecular Weight | < 500 g/mol |

| LogP | 2.5 |

| pKa (acidic) | ~3-4 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound.

Biosynthesis and Natural Product Aspects

Biosynthetic Pathways of Thiazole-Containing Natural Products (e.g., Cysteine as a Precursor)

The thiazole (B1198619) ring, a core component of 2-Pentylthiazole-4-carboxylic acid, is a recurring motif in a variety of natural products, including Vitamin B1 (thiamine). wikipedia.org The biosynthesis of this heterocyclic system is a testament to nature's chemical ingenuity, frequently employing the amino acid L-cysteine as a primary building block. Cysteine provides the essential nitrogen and sulfur atoms, forming the N-C-C-S backbone of the resulting thiazole ring. wikipedia.org

The formation of the thiazole moiety is generally an enzyme-mediated process that can follow several distinct routes depending on the organism and the final natural product. A common strategy involves the post-translational modification of ribosomally synthesized peptides (RiPPs), particularly in bacteria. In this context, a cysteine residue within a precursor peptide undergoes a two-step transformation. First, an ATP-dependent cyclodehydratase, often belonging to the YcaO superfamily of enzymes, catalyzes an intramolecular cyclization and dehydration, converting the cysteine into a thiazoline (B8809763) heterocycle. nih.gov This intermediate is then oxidized to the aromatic thiazole by a flavin mononucleotide (FMN)-dependent dehydrogenase. nih.gov The entire process is often orchestrated by a scaffold protein that brings the precursor peptide and the modifying enzymes together. nih.gov

In eukaryotes such as yeast and plants, the biosynthesis of the thiamine (B1217682) thiazole precursor relies on a different class of enzymes, notably those from the THI4 family. nih.govebi.ac.uk In this pathway, the enzyme itself provides the sulfur atom. A conserved cysteine residue in the THI4 enzyme's active site is sacrificed to form the thiazole ring, rendering the enzyme inactive after a single catalytic cycle. nih.gov The other precursors for the thiamine thiazole moiety are 1-deoxy-D-xylulose-5-phosphate and glycine (B1666218) or tyrosine. nih.gov

While the pentyl side chain of this compound is not part of the thiamine structure, its origins can be conceptually linked to fatty acid biosynthesis, a ubiquitous natural pathway. The carboxylic acid group at the 4-position is a common feature that arises from the condensation of precursors during ring formation.

Isolation and Identification from Natural Sources

Currently, there is no scientific literature documenting the direct isolation of this compound from natural sources. It is primarily recognized as a synthetic compound available through chemical suppliers. However, the building blocks for its potential natural synthesis are abundant in biological systems. The thiazole-4-carboxylic acid core can be derived from L-cysteine, and the pentyl group from fatty acid precursors.

The synthesis of related thiazolidine-4-carboxylic acids (the saturated precursors to thiazoles) from L-cysteine and various aldehydes is a well-established chemical reaction that mimics potential biological processes. researchgate.netresearchgate.net For instance, reacting L-cysteine with an appropriate six-carbon aldehyde (hexanal) could theoretically yield a precursor to 2-pentylthiazolidine-4-carboxylic acid, which could then be oxidized to the target thiazole.

Were this compound to be found in a natural matrix, its isolation would likely involve extraction with an organic solvent followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Identification and structural elucidation would be accomplished using standard analytical methods, including:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of atoms and the structure of the pentyl chain and thiazole ring.

While direct evidence of its natural occurrence is lacking, the synthesis of structurally similar 2-(1-aminoalkyl)thiazole-4-carboxylic acids has been reported as a key step in the total synthesis of naturally occurring antitumor cyclopeptides, highlighting the importance of this chemical scaffold in natural product chemistry. acs.org

Role as Metabolites and Biomarkers in Biological Systems (e.g., Cyanide Metabolism)

There is no direct evidence to date that this compound functions as a metabolite or biomarker in biological systems. However, the roles of structurally related thiazole and thiazolidine (B150603) derivatives are well-documented, particularly in the context of toxicology and dietary science.

Cyanide Metabolism: A critical example is the formation of 2-aminothiazoline-4-carboxylic acid (ATCA) following cyanide exposure. researchgate.net Cyanide reacts with the endogenous amino acid cysteine (or cystine) to form ATCA, which is then excreted in the urine. epa.gov Because ATCA is stable in biological samples and has low background concentrations, it is considered a reliable biomarker for verifying both acute and chronic cyanide poisoning. researchgate.net This metabolic pathway underscores a key biological reaction of cysteine that leads to a thiazoline-4-carboxylic acid structure, a close relative of the target compound.

Dietary Biomarkers: Another relevant compound is 2-thiothiazolidine-4-carboxylic acid (TTCA). TTCA is recognized as a metabolite of isothiocyanates, which are compounds found in cruciferous vegetables like broccoli and cabbage. nih.govjohnshopkins.edu It has been proposed as a urinary biomarker for quantifying the intake of these vegetables, which is important for nutritional epidemiology studies. nih.govjohnshopkins.edu TTCA is also a known metabolite resulting from exposure to carbon disulfide.

These examples demonstrate that the thiazole-4-carboxylic acid and thiazolidine-4-carboxylic acid scaffolds are biologically relevant. They are formed from the reaction of key precursors like cysteine with endogenous or exogenous substances such as cyanide or dietary isothiocyanates. While the specific role of the 2-pentyl substituted version remains uncharacterized, the established functions of its chemical cousins suggest a potential, though as yet unexplored, role as a metabolite.

Advanced Applications in Chemical Biology and Beyond

Utility as Chemical Probes for Investigating Biological Processes

Chemical probes are essential small-molecule tools that enable the study and manipulation of biological processes in a temporal manner, complementing genetic approaches to target validation. nih.gov The structure of 2-Pentylthiazole-4-carboxylic acid possesses features that make it an attractive scaffold for the development of such probes. The carboxylic acid group serves as a versatile chemical handle for conjugation.

Researchers can attach various functional moieties to this carboxylic acid handle, such as fluorescent dyes (e.g., BODIPY), biotin (B1667282) tags for affinity purification, or photo-reactive groups for photoaffinity labeling. mdpi.comunimi.it For instance, in the development of probes for other targets, carboxylic acid groups are routinely coupled with amines in the presence of reagents like HATU or WSC/HOBt to form stable amide bonds. mdpi.comunimi.it This allows the core 2-pentylthiazole (B12679329) structure, which may have inherent affinity for a specific biological target, to be tracked within cells, used to identify binding partners, or to permanently label a target protein upon photoactivation.

While direct research on this compound as a probe is not extensively documented, the principles are well-established with similar heterocyclic structures. nih.govmdpi.com The development of fluorescence-labeled analogs of other complex molecules has demonstrated that a carboxylic acid moiety is a key site for linker and reporter group attachment, crucial for creating effective chemical probes to investigate drug-target interactions and cellular localization. mdpi.com

Applications in Agrochemical Formulations: Herbicide and Fungicide Enhancement

The chemical features of this compound make it a relevant candidate for investigation in agrochemical formulations, particularly for enhancing the efficacy and delivery of fungicides and herbicides.

Fungicide Enhancement: Carboxylic Acid Amide (CAA) fungicides are a significant class of agrochemicals used to control oomycete pathogens, which cause devastating diseases like late blight and downy mildew. rsc.orgfrac.info The mode of action for CAA fungicides involves the inhibition of cellulose (B213188) synthesis in the pathogen's cell wall. frac.info This class includes various chemical groups, such as cinnamic acid amides, valinamide (B3267577) carbamates, and mandelic acid amides. frac.info

The structure of this compound is a prime candidate for derivatization into novel CAA fungicides. By forming an amide bond between its carboxylic acid group and a suitable amine, new molecules can be synthesized that fit the general structural profile of CAA fungicides. Research on compounds like mandipropamid (B155232) has shown high efficacy against pathogens such as Phytophthora capsici. ppjonline.org Furthermore, patent literature describes numerous thiazole (B1198619) derivatives as active pesticidal agents, underscoring the potential of this heterocyclic core in developing new fungicidal compositions. google.com The development of such new derivatives is driven by the need to overcome pathogen resistance to existing treatments. rsc.org

Herbicide Enhancement: Many systemic herbicides are weak acids, a property that is crucial for their movement within the plant. The carboxylic acid group in this compound provides this necessary feature. This moiety can be crucial for transport through the plant's phloem, allowing the chemical to reach different parts of the plant. For example, phenoxy-carboxylic-acid herbicides function as synthetic auxins, causing uncontrolled growth in target weeds. researchgate.netweedscience.org

Furthermore, the compound could be integrated into controlled-release formulations. researchgate.net Encapsulation of active ingredients within polymeric matrices, such as those derived from polylactic acid or chitosan, can improve herbicide stability, solubility, and delivery, reducing environmental impact. mdpi.com The carboxylic acid group of this compound could serve as a point of attachment for chemical bonding to a polymer backbone or for encapsulation within nanoparticle-based delivery systems, potentially creating more effective and targeted "pro-pesticides". researchgate.net

Table 1: Selected Carboxylic Acid-Containing Agrochemical Classes and Their Characteristics

| Agrochemical Class | Primary Mode of Action | Representative Compounds | Target Organism Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid Amide (CAA) Fungicides | Inhibition of cellulose synthesis | Mandipropamid, Dimethomorph, Iprovalicarb | Oomycetes (e.g., Phytophthora) | rsc.orgfrac.infoppjonline.org |

| Phenoxy-carboxylic-acid Herbicides | Synthetic Auxin (unregulated growth) | 2,4-D, MCPA | Broadleaf Weeds | researchgate.netweedscience.org |

| Imidazolinone Herbicides | Inhibition of Acetolactate Synthase (ALS) | Imazapyr, Imazethapyr | Broadleaf and Grassy Weeds | weedscience.org |

| Benzoic Acid Herbicides | Synthetic Auxin | Dicamba | Broadleaf Weeds | weedscience.org |

Integration into Polymeric Materials and Coatings

The carboxylic acid functional group is a cornerstone in polymer chemistry, allowing this compound to be considered as a monomer or additive for creating specialized polymeric materials and coatings.

The compound can be integrated into polymer backbones through esterification or amidation reactions. This can create coordination polymers or metal-organic frameworks (MOFs) if reacted with metal nodes. Aromatic polycarboxylic acids are widely used as building blocks for such materials due to their ability to form robust networks with diverse structural and functional properties, such as high porosity or luminescence. mdpi.com The thiazole and carboxylic acid groups of the compound could be used to design novel, thermally stable, and functional metal-organic architectures. mdpi.com

In coatings, carboxylic acids play several roles. They can be used as cross-linking agents in thermosetting resin systems. To improve shelf-life and control the curing process, the carboxylic acid can be temporarily "blocked" by reacting it with a vinyl ether. google.comnof.co.jp This blocked carboxylic acid is less reactive at room temperature but becomes de-blocked upon heating, regenerating the acid to initiate curing with components like epoxy resins. google.comnof.co.jp This technology is used to create coatings with excellent hardness, solvent resistance, and adhesion. google.com Additionally, carboxylic acid moieties have been studied for their role in the chemistry of oil paints and as potential antioxidants to improve the thermal stability of polymeric materials. researchgate.netrsc.org The incorporation of this compound could therefore be explored to impart specific properties, such as improved adhesion or modified surface hydrophilicity, to various coatings and polymers. nih.gov

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

Carboxylic acids are among the most versatile and widely used functional groups in organic synthesis, serving as foundational building blocks for creating more complex molecules. enamine.net this compound is no exception and is valuable as a key synthetic intermediate. evitachem.com

The true synthetic utility lies in the reactivity of both the carboxylic acid and the thiazole ring. The carboxylic acid can be readily converted into a wide array of other functional groups.

Amide Formation: Reaction with amines yields amides, a common linkage in biologically active molecules and pharmaceuticals. nih.gov

Esterification: Reaction with alcohols produces esters, which can be used as protecting groups or are themselves targets with specific properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another route for further functionalization.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, which is a precursor for many other derivatives. youtube.com

This versatility makes the compound an ideal starting material for constructing libraries of related molecules for drug discovery screening. enamine.net Thiazole and thiazolidine (B150603) cores are present in numerous compounds with demonstrated biological activities, including anticancer and enzyme-inhibiting properties. nih.govnih.gov For example, syntheses of 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been explored for their cytotoxic effects against human cancer cell lines. nih.gov Similarly, 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been developed as tyrosinase inhibitors. nih.gov The presence of the pentyl group on this compound adds a significant hydrophobic element, which can be crucial for modulating a molecule's interaction with a biological target, such as enhancing binding to a hydrophobic pocket in an enzyme's active site.

Table 2: Potential Synthetic Transformations of this compound

| Reagent(s) | Product Functional Group | Significance | Reference |

|---|---|---|---|

| Amine (R-NH₂), Coupling Agent (e.g., HATU, DCC) | Amide | Core reaction for building peptides, pharmaceuticals, and agrochemicals. | unimi.itnih.gov |

| Alcohol (R-OH), Acid Catalyst | Ester | Used as protecting groups, pro-drugs, and in material science. | youtube.com |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Highly reactive intermediate for synthesis of esters, amides, etc. | unimi.ityoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol | Conversion to a different class of functional group for further synthesis. | youtube.com |

| Curtius or Hofmann Rearrangement | Amine (via isocyanate) | Carbon-demoting reaction to access amino-thiazole derivatives. | organic-chemistry.org |

Conclusion and Future Research Trajectories

Synthesis of Current Knowledge and Research Advances in Thiazole-4-carboxylic Acid Derivatives

Thiazole-4-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. fabad.org.trresearchgate.net The thiazole (B1198619) ring, a five-membered aromatic ring containing sulfur and nitrogen, serves as a versatile scaffold. researchgate.netresearchgate.net Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. fabad.org.trresearchgate.netnih.gov

Recent research has focused on the synthesis and biological evaluation of various substituted thiazole-4-carboxylic acids. For instance, 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and shown to possess significant fungicidal and antiviral activities. researchgate.net Another study highlighted 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel inhibitors of metallo-β-lactamases, which are enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.govnih.gov The substitution pattern on the thiazole ring plays a crucial role in determining the biological activity. For example, in the study of metallo-β-lactamase inhibitors, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid showed good inhibitory activity, whereas its (S)-enantiomer was inactive. nih.gov

The synthesis of the thiazole ring is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with a thioamide. researchgate.net Modifications of this method and other novel synthetic strategies are continuously being developed to create diverse libraries of thiazole derivatives for biological screening. researchgate.netresearchgate.net These advances underscore the potential of the thiazole-4-carboxylic acid scaffold in the development of new therapeutic agents. researchgate.net

Identification of Research Gaps and Unexplored Areas for 2-Pentylthiazole-4-carboxylic Acid

Despite the broad interest in thiazole-4-carboxylic acid derivatives, a significant research gap exists specifically for This compound . A comprehensive literature search reveals a scarcity of studies focused on its synthesis, characterization, and biological evaluation. While its chemical structure is known, its properties and potential applications remain largely unexplored.

The primary research gaps include:

Lack of Dedicated Synthesis and Characterization: There are no detailed, optimized, and published synthetic routes specifically for this compound. While general methods for thiazole synthesis can be inferred, specific reaction conditions, yields, and purification methods for this particular compound are not documented in readily available scientific literature. Furthermore, comprehensive spectroscopic and crystallographic data are absent.

Unexplored Biological Profile: The biological activities of this compound have not been systematically investigated. Given the diverse bioactivities of other 2-substituted thiazole-4-carboxylic acids, it is plausible that the 2-pentyl derivative could exhibit interesting pharmacological properties. fabad.org.trnih.gov Areas that remain completely unexplored include its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

No Structure-Activity Relationship (SAR) Studies: Without data on the biological activity of this compound, it is impossible to place it within the context of structure-activity relationship studies of the broader class of 2-alkyl-thiazole-4-carboxylic acids. Understanding how the pentyl group at the 2-position influences activity compared to other alkyl or aryl groups is a key unanswered question.

Physicochemical Properties Undetermined: Fundamental physicochemical properties such as solubility, pKa, lipophilicity (logP), and metabolic stability are unknown. This information is critical for any potential development as a therapeutic agent.

Prospective Research Directions: Novel Synthetic Routes, Mechanistic Elucidation, and Expanded Biological Profiling

To address the identified research gaps, several prospective research directions can be outlined for this compound.

Novel Synthetic Routes: A primary focus should be the development and optimization of a reliable synthetic route. A logical starting point would be the Hantzsch thiazole synthesis, reacting hexanethioamide (B1339959) with a 3-halo-2-oxobutanoic acid derivative. Exploration of different reaction conditions, catalysts, and purification techniques will be crucial to establish an efficient protocol. researchgate.net Alternative modern synthetic methods, potentially utilizing microwave-assisted synthesis or flow chemistry, could also be investigated to improve yields and reduce reaction times. researchgate.net

Mechanistic Elucidation: Once a synthetic route is established, detailed mechanistic studies of its formation could be undertaken. This could involve computational modeling and the isolation of reaction intermediates to provide a deeper understanding of the reaction pathway.

Expanded Biological Profiling: A comprehensive biological evaluation of this compound is a critical next step. Based on the known activities of related compounds, screening should include:

Antimicrobial Activity: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. kau.edu.sa

Anticancer Activity: Screening against a variety of human cancer cell lines to determine its cytotoxic potential. tandfonline.comnih.gov Further studies could investigate its mechanism of action, for example, as a tubulin polymerization inhibitor. acs.org

Enzyme Inhibition: Given that other thiazole derivatives inhibit enzymes like metallo-β-lactamases, screening against a panel of relevant enzymes would be a valuable endeavor. nih.govnih.gov

Anti-inflammatory Activity: Evaluation in in-vitro and in-vivo models of inflammation.

Challenges and Opportunities in the Academic Research of Thiazole-4-carboxylic Acid Chemistry

The academic research of thiazole-4-carboxylic acid chemistry, including the specific case of this compound, presents both challenges and significant opportunities.

Challenges:

Synthesis and Functionalization: While the Hantzsch synthesis is a classic method, it can sometimes suffer from harsh conditions and limited substrate scope. The development of milder and more versatile methods for the synthesis and subsequent functionalization of the thiazole ring remains an active area of research. researchgate.netrsc.org Achieving regioselectivity during functionalization can also be a significant hurdle.

Drug Resistance: For derivatives developed as antimicrobial or anticancer agents, the potential for the development of resistance is a major challenge that needs to be considered and addressed in the drug development process. researchgate.net

Toxicity and Pharmacokinetics: A significant challenge in translating promising hits from academic research into clinical candidates is overcoming issues related to toxicity and poor pharmacokinetic profiles. Early assessment of these properties is crucial. fabad.org.tr

Opportunities:

Scaffold for Drug Discovery: The thiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. researchgate.netresearchgate.net This presents a vast opportunity for the discovery of novel therapeutic agents for a wide range of diseases.